molecular formula C8H7ClO3 B1296388 Methyl 4-chloro-2-hydroxybenzoate CAS No. 22717-55-1

Methyl 4-chloro-2-hydroxybenzoate

Cat. No. B1296388
Key on ui cas rn: 22717-55-1
M. Wt: 186.59 g/mol
InChI Key: QXDWMJQRXWLSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653069B2

Procedure details

Hydroxylamine hydrochloride in solid (5.25 g, 75 mmol) is placed in an egg type flask and dissolved by drop-adding small amount of water in ice-bath. Thereafter, thereto is drop-added 15 ml of 50% NaOH solution. The reaction is stirred for 5 minutes and is drop-added 50 ml of dioxane solution of methyl 4-chloro-salicylate (9.3 g, 50 mmol) under coverage of N2. After completion of drop-addition, a reaction is carried out at room temperature for 24 hours, and then a red-brown deposit precipitates, which is filtered out and placed in an egg type flask, thereto is added 50 ml of 10% hydrochloric acid and then reflux for 0.5 hour. After cooling to room temperature, a yellow deposit precipitates, which is filtered out and recrystallized in anhydrous ethanol, to obtain 8.25 g of 4-chloro-N,2-dihydroxy-benzamide, with a yield of 88%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
9.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[OH-].[Na+].[Cl:6][C:7]1[CH:8]=[C:9]([OH:17])[C:10](=[CH:15][CH:16]=1)[C:11](OC)=[O:12].N#N>O1CCOCC1.O>[Cl:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([NH:2][OH:3])=[O:12])=[C:9]([OH:17])[CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Name
solid
Quantity
5.25 g
Type
reactant
Smiles
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
9.3 g
Type
reactant
Smiles
ClC=1C=C(C(C(=O)OC)=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
After completion of drop-addition
WAIT
Type
WAIT
Details
a reaction is carried out at room temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
a red-brown deposit precipitates
FILTRATION
Type
FILTRATION
Details
which is filtered out
CUSTOM
Type
CUSTOM
Details
placed in an egg type flask
ADDITION
Type
ADDITION
Details
is added 50 ml of 10% hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
a yellow deposit precipitates
FILTRATION
Type
FILTRATION
Details
which is filtered out
CUSTOM
Type
CUSTOM
Details
recrystallized in anhydrous ethanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)NO)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.25 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.